6-Oxa-2lambda6-thia-9-azaspiro[4.6]undecane 2,2-dioxide;hydrochloride
Description
6-Oxa-2λ⁶-thia-9-azaspiro[4.6]undecane 2,2-dioxide; hydrochloride (CAS: 2309460-62-4) is a spirocyclic compound featuring a unique heteroatom arrangement: oxygen (oxa), sulfur (thia), and nitrogen (aza) within a fused bicyclic system. The molecule’s spiro[4.6]undecane backbone includes a six-membered ring (containing oxygen and sulfur) and a four-membered ring (containing nitrogen), with the sulfur atom existing in a sulfone (dioxide) configuration. The hydrochloride salt enhances stability and solubility, making it suitable for synthetic and pharmacological applications .
Properties
IUPAC Name |
6-oxa-2λ6-thia-9-azaspiro[4.6]undecane 2,2-dioxide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3S.ClH/c10-13(11)6-2-8(7-13)1-3-9-4-5-12-8;/h9H,1-7H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABNOPUCYBJVKKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCOC12CCS(=O)(=O)C2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxa-2lambda6-thia-9-azaspiro[4.6]undecane 2,2-dioxide;hydrochloride typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as sulfuric acid or hydrochloric acid to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Oxa-2lambda6-thia-9-azaspiro[4.6]undecane 2,2-dioxide;hydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be further oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form sulfide derivatives.
Substitution: The nitrogen atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve the use of alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted spirocyclic compounds.
Scientific Research Applications
6-Oxa-2lambda6-thia-9-azaspiro[4.6]undecane 2,2-dioxide;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 6-Oxa-2lambda6-thia-9-azaspiro[4.6]undecane 2,2-dioxide;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula: C₈H₁₆ClNO₃S
- Molecular Weight : 241.74 g/mol
- SMILES : O=S1(=O)CCC2(C1)CCNCCO2.Cl
- Synthetic Relevance : Its spirocyclic structure enables conformational rigidity, which is advantageous in drug design for targeting specific biomolecular interactions .
Comparison with Structurally Similar Compounds
Structural Analogues and Isomers
9-Amino-6-oxa-2-thiaspiro[4.5]decane 2,2-dioxide hydrochloride (CAS: 1444025-85-7)
1-Oxa-8-azaspiro[4.6]undecane hydrochloride (CAS: 1779648-35-9)
- Molecular Formula : C₇H₁₃ClN₂O₃
- Key Difference : Lacks sulfur and sulfone groups, replacing the thia moiety with an additional nitrogen. This alters electronic properties, reducing polarity and sulfone-mediated hydrogen bonding .
- Applications : Used as a building block in kinase inhibitor development .
Table 1: Structural and Property Comparison
| Compound Name | CAS Number | Molecular Formula | Spiro System | Heteroatoms | Molecular Weight (g/mol) |
|---|---|---|---|---|---|
| Target Compound | 2309460-62-4 | C₈H₁₆ClNO₃S | [4.6] | O, S, N | 241.74 |
| 9-Amino-6-oxa-2-thiaspiro[4.5]decane derivative | 1444025-85-7 | C₈H₁₆ClNO₃S | [4.5] | O, S, N | 241.74 |
| 1-Oxa-8-azaspiro[4.6]undecane hydrochloride | 1779648-35-9 | C₇H₁₃ClN₂O₃ | [4.6] | O, N | 207.65 |
Functional and Mechanistic Insights
- Electronic Effects : The sulfone group in the target compound enhances electrophilicity at the sulfur center, facilitating nucleophilic attacks—a property absent in oxygen/nitrogen-only analogues .
- Ring Strain : Smaller spiro systems (e.g., [4.5] in CAS 1444025-85-7) exhibit higher strain, leading to faster degradation under acidic conditions compared to the more stable [4.6] system .
- Biological Relevance : Sulfur-containing spirocycles (e.g., the target compound) show higher binding affinity to cysteine protease enzymes compared to oxygen/nitrogen analogues .
Biological Activity
6-Oxa-2lambda6-thia-9-azaspiro[4.6]undecane 2,2-dioxide; hydrochloride, with the CAS number 2309460-62-4, is a chemical compound characterized by its unique spirocyclic structure. This compound integrates oxygen, sulfur, and nitrogen atoms, contributing to its distinctive biological properties. Understanding its biological activity is crucial for potential applications in pharmaceuticals and other fields.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 241.74 g/mol. The spirocyclic nature of the compound allows for interesting conformational dynamics that can influence its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C8H16ClNOS |
| Molecular Weight | 241.74 g/mol |
| CAS Number | 2309460-62-4 |
Synthesis
The synthesis of 6-Oxa-2lambda6-thia-9-azaspiro[4.6]undecane 2,2-dioxide; hydrochloride typically involves multi-step organic reactions that require careful control of reaction conditions to ensure high yields and purity. Common methods include:
- Condensation Reactions : Utilizing specific reagents to form the spirocyclic structure.
- Oxidation Processes : Introducing oxygen functionalities through oxidation of precursors.
- Halogenation : Incorporating chlorine into the structure for stability and solubility.
Biological Activity
Research indicates that 6-Oxa-2lambda6-thia-9-azaspiro[4.6]undecane 2,2-dioxide; hydrochloride exhibits various biological activities, including:
- Antimicrobial Properties : Similar compounds have shown effectiveness against a range of bacterial strains.
- Antifungal Activity : Preliminary studies suggest potential efficacy against fungal infections.
- Anti-inflammatory Effects : The compound may modulate inflammatory responses, although detailed studies are required to confirm these effects.
Case Studies
Several studies have explored the biological activity of compounds related to 6-Oxa-2lambda6-thia-9-azaspiro[4.6]undecane:
- Antimicrobial Study : A comparative analysis with structurally similar compounds demonstrated that derivatives of spirocyclic structures often exhibit strong antimicrobial activity against Gram-positive bacteria .
- Inflammatory Response Modulation : Research on thiazolidine derivatives has indicated that modifications in spirocyclic structures can lead to enhanced anti-inflammatory properties .
Comparative Analysis with Similar Compounds
To understand the uniqueness of 6-Oxa-2lambda6-thia-9-azaspiro[4.6]undecane 2,2-dioxide; hydrochloride, a comparison with similar compounds is useful:
| Compound Name | Structure Type | Notable Properties |
|---|---|---|
| 2-Oxa-9-azaspiro[5.5]undecane hydrochloride | Spirocyclic | Exhibits strong antimicrobial activity |
| Thiazolidine derivatives | Thiazolidine ring | Known for anti-inflammatory properties but lacks spirocyclic structure |
| Sulfonamide derivatives | Sulfonamide | Broad-spectrum antibacterial activity but different core structure |
The unique combination of a spirocyclic framework along with oxygen and sulfur functionalities sets this compound apart from others, suggesting distinct reactivity and biological profiles worthy of further exploration.
Q & A
Q. How is this compound utilized in fragment-based drug discovery (FBDD)?
- Role : Serve as a rigid scaffold to anchor fragments targeting allosteric pockets.
- Case Study : Analog 2-Oxa-9-azaspiro[5.5]undec-4-ene hydrochloride showed 10-fold improved affinity when linked to a pyridine fragment .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
